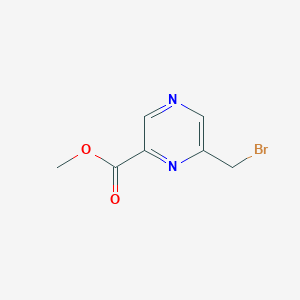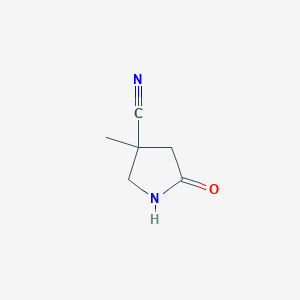
4-Bromo-2-chloro-5-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzonitrile typically involves the halogenation of 5-methylbenzonitrile. One common method is the bromination of 2-chloro-5-methylbenzonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where halogenated benzonitriles have shown efficacy.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methylbenzonitrile
- 2-Chloro-5-methylbenzonitrile
- 4-Bromo-5-chloro-2-methylbenzonitrile
Uniqueness
4-Bromo-2-chloro-5-methylbenzonitrile is unique due to the combination of bromine, chlorine, and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This unique substitution pattern can influence its reactivity and interaction with other molecules, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H5BrClN |
|---|---|
Poids moléculaire |
230.49 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
Clé InChI |
XXIPIJNMXXNYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
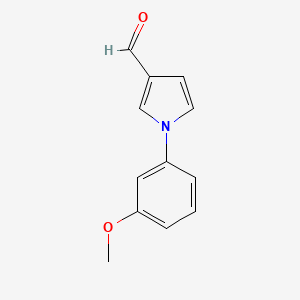
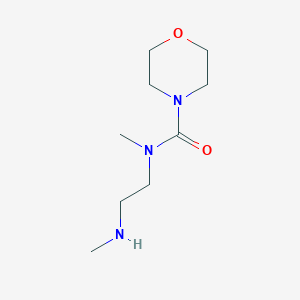
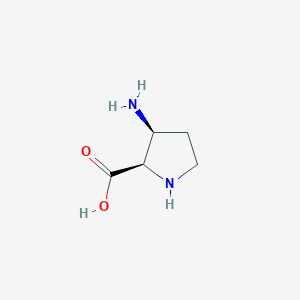
![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
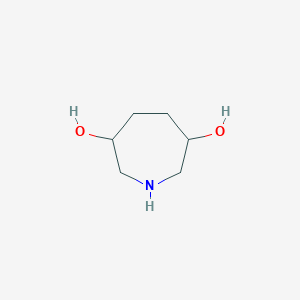

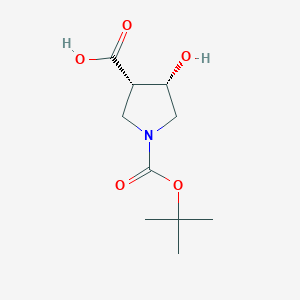


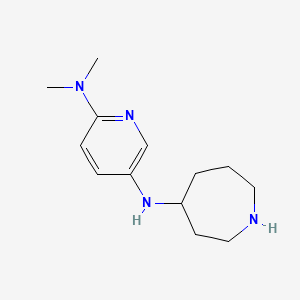
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
